4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H24F3N5O2 and its molecular weight is 447.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one represents a complex organic structure with potential biological activity, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H21F3N4O2 with a molecular weight of 358.36 g/mol. The IUPAC name is [4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone . The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H21F3N4O2 |
Molecular Weight | 358.36 g/mol |
IUPAC Name | [4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI Key | BPSRUNMIVZBACR-UHFFFAOYSA-N |
The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes, allowing it to bind effectively to target proteins or enzymes. This binding can modulate their activity, leading to various biological outcomes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar pyrimidine derivatives. For instance, compounds related to this structure have shown significant efficacy against human breast cancer cells, with IC50 values indicating potent inhibitory effects on cancer cell proliferation .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of the enzyme NAPE-PLD, which is involved in the biosynthesis of bioactive lipid mediators. Structure–activity relationship studies have demonstrated that modifications in the molecular structure can lead to increased potency as an NAPE-PLD inhibitor, with some derivatives showing IC50 values in the nanomolar range .
Case Studies
- Inhibition of NAPE-PLD : A study identified that modifications in pyrimidine derivatives significantly enhanced their inhibitory effects on NAPE-PLD, leading to decreased levels of N-acylethanolamines (NAEs) in vivo. This modulation has implications for emotional behavior and pain management in animal models .
- Antitumor Efficacy : Another investigation into similar compounds revealed their ability to induce apoptosis in breast cancer cells via PARP inhibition and activation of caspase pathways. These findings suggest that derivatives of pyrimidine can serve as promising candidates for cancer therapeutics .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific substituents on the pyrimidine ring significantly influence biological activity. For example, the introduction of different alkyl or aryl groups can enhance binding affinity and selectivity towards target enzymes or receptors.
Substituent | Effect on Activity |
---|---|
Trifluoromethyl | Increases lipophilicity |
Methyl group | Enhances receptor binding |
Piperazine moiety | Improves pharmacokinetic properties |
特性
IUPAC Name |
1-(4-methylphenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O2/c1-14-3-5-17(6-4-14)30-13-16(11-20(30)31)21(32)29-9-7-28(8-10-29)19-12-18(22(23,24)25)26-15(2)27-19/h3-6,12,16H,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYNSYKTVGYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。